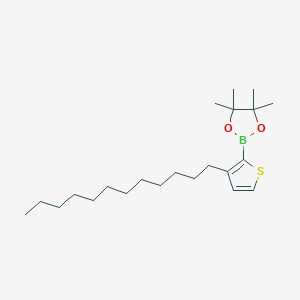![molecular formula C13H11ClN2O2S B1427217 Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate CAS No. 1379272-52-2](/img/structure/B1427217.png)
Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate
Übersicht
Beschreibung
“Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate” is a chemical compound with the CAS Number: 1379272-52-2 . It has a molecular weight of 294.76 . The IUPAC name for this compound is “methyl 3-amino-4-[(5-chloro-2-pyridinyl)sulfanyl]benzoate” and its InChI Code is 1S/C13H11ClN2O2S/c1-18-13(17)8-2-4-11(10(15)6-8)19-12-5-3-9(14)7-16-12/h2-7H,15H2,1H3 .
Molecular Structure Analysis
The molecular formula of “Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate” is C13H11ClN2O2S . The InChI key, which is a unique identifier for the compound, is WHMFOILXRXKYTO-UHFFFAOYSA-N .It is stored at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Modifications on Amino-3,5-Dicyanopyridine Core
- Amino-3,5-dicyanopyridines, including derivatives of Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate, are used to create adenosine receptor ligands with potential for treating neuropathic pain. Their pharmacological profiles and chemical stability have been extensively studied (Betti et al., 2019).
Synthesis of Novel Benzoxazoles
- A method involving the fusion of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted benzoxazoles was adopted to synthesize novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole. These compounds displayed antimicrobial, antioxidant, and antitubercular activities, showing their broad potential in pharmaceutical applications (Fathima et al., 2021).
Hydrogen-Bonded Molecules
- Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate and its isomers form complex hydrogen-bonded structures. These structures are significant for understanding molecular interactions and designing compounds with desired properties (Portilla et al., 2007).
Key Intermediate in Tianeptine Synthesis
- This compound acts as a key intermediate in the synthesis of Tianeptine, an antidepressant. The synthesis process involves multiple steps like condensation, methylation, hydrogenolysis, and cyclization, highlighting its importance in pharmaceutical manufacturing (Xiu-lan, 2009).
Acaricide Applications
- In agricultural sciences, derivatives of Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate, like amidoflumet, have been identified as novel acaricides, which are agents used to kill ticks and mites (Kimura & Hourai, 2005).
Antimicrobial Activities
- Some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential in addressing microbial resistance (Mange et al., 2013).
Eigenschaften
IUPAC Name |
methyl 3-amino-4-(5-chloropyridin-2-yl)sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-18-13(17)8-2-4-11(10(15)6-8)19-12-5-3-9(14)7-16-12/h2-7H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMFOILXRXKYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SC2=NC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















